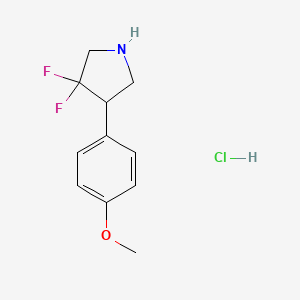

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

Descripción general

Descripción

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and methoxyphenyl groups, making it a versatile scaffold in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Notably, it has shown promise as an inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes by regulating glucose metabolism.

Organic Synthesis

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in various chemical reactions, including:

- Fluorination : Enhancing the reactivity of organic compounds.

- Substitution Reactions : Allowing for the introduction of diverse functional groups.

- Oxidation and Reduction : Facilitating the transformation of functional groups to create derivatives with varied properties.

Material Science

The compound is also explored in materials science for developing new materials with unique properties. Its fluorinated nature can impart desirable characteristics such as increased stability and resistance to degradation.

Biological Studies

Research indicates that this compound exhibits significant biological activity. For instance:

- It has been evaluated for cytotoxic effects against various cancer cell lines.

- Studies have demonstrated its ability to induce apoptosis in melanoma cells through mitochondrial pathways.

Case Study 1: DPP-4 Inhibition

A study on related pyrrolidine derivatives demonstrated significant inhibition of DPP-4 activity in vitro, leading to improved glucose tolerance in diabetic models. This highlights the therapeutic potential of compounds featuring similar structural characteristics.

Case Study 2: Cytotoxicity Against Melanoma

Another investigation focused on fluorinated pyrrolidines showed that they could induce apoptosis through mitochondrial pathways in melanoma cells. This suggests that structural modifications can lead to enhanced anticancer properties.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro and methoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluoropyrrolidine: A simpler analog without the methoxyphenyl group.

4-(4-Methoxyphenyl)pyrrolidine: Lacks the difluoro substitution.

3,3-Difluoro-4-(4-hydroxyphenyl)pyrrolidine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is unique due to the combination of difluoro and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in various applications .

Actividad Biológica

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClF2N. The presence of difluoromethyl and methoxy groups in its structure enhances its lipophilicity and biological activity. The pyrrolidine ring contributes to its pharmacological properties by influencing receptor binding and enzyme interactions.

The mechanism of action of this compound involves interactions with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and metabolism.

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. For instance, studies have shown that pyrrolidine derivatives can enhance serotonergic activity, which is crucial for mood regulation.

Anticancer Properties

The compound has been evaluated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes some research findings related to its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of p53 expression | |

| A549 | 10.38 | Caspase activation | |

| A375 | 12.00 | Apoptotic pathway modulation |

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Study on Antidepressant Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a possible enhancement of serotonergic signaling pathways.

- Anticancer Evaluation : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJMZXTXDDBKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.